2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole
Overview
Description
The compound 2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole is a derivative of the 1,3,4-thiadiazole family, which is characterized by a five-membered ring containing two nitrogen atoms and one sulfur atom. The presence of the trifluoromethyl and methylsulfonyl groups suggests potential for significant biological activity, as these groups are often associated with pharmacological properties .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazoles can be achieved through various methods. One approach involves the use of trisulfur radical anion (S3•-) mediated reactions with azoalkenes and α,β-unsaturated N-sulfonylimines, which allows for the construction of 1,2,3-thiadiazoles and isothiazoles . Another method includes the intramolecular cyclization of thiosemicarbazide in an alkaline medium, which can lead to the formation of 1,3,4-thiadiazole derivatives . These methods highlight the versatility and reactivity of the thiadiazole ring system.
Molecular Structure Analysis
The molecular structure of 1,3,4-thiadiazole derivatives has been extensively studied. For instance, the crystal structure of 2-amino-5-trifluoromethyl-1,3,4-thiadiazole shows that molecules are linked by hydrogen bonds into sheets, indicating a stable and well-defined molecular arrangement . Additionally, the crystal structure of a related compound, 2(4-amino-benzosulfonimido)-5-methyl-3H-1,3,4-thiadiazole, has been determined by X-ray crystallography, revealing the importance of S≡O close contact and through-conjugation in stabilizing the structure .
Chemical Reactions Analysis
1,3,4-thiadiazole derivatives can undergo various chemical reactions. For example, the reaction of N-sulfonyl-1,2,3-thiadiazole-4-carbimidamides with sulfonyl chlorides can lead to a regiospecific synthesis of 2-sulfonyl-1,2,3-triazoles, demonstrating the reactivity of the thiadiazole ring and its potential for further functionalization .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,4-thiadiazole derivatives are influenced by their molecular structure. The presence of electronegative substituents such as trifluoromethyl and sulfonyl groups can affect the electron distribution within the molecule, potentially altering its reactivity, solubility, and interaction with biological targets. For instance, the binding of thiadiazole-sulfonamide moieties to the zinc ion in carbonic anhydrase has been studied, providing insights into the interaction of these compounds with metalloenzymes .
Scientific Research Applications
Antimicrobial and Antifungal Properties
2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole derivatives have been shown to possess significant antimicrobial and antifungal properties. Research has demonstrated that these compounds are sensitive to both Gram-positive and Gram-negative bacteria and exhibit activity against Candida albicans, a common fungal pathogen (Sych et al., 2019). Similarly, another study found that these derivatives exhibit diverse biological activities, including antibacterial, anticancer, antifungal, anti-inflammatory, and antidepressant effects (Ameen & Qasir, 2017).
Anti-Tuberculosis Activity
A series of derivatives of 2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole have been synthesized and evaluated for anti-tuberculosis activity. Certain compounds in this series showed moderate to good activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis (Gadad, Noolvi, & Karpoormath, 2004).
Potential in Drug Development
These compounds have garnered interest in pharmaceutical research for their potential as lead molecules in drug development, especially due to their wide range of biological activities. Studies have focused on synthesizing and evaluating various derivatives for potential therapeutic uses, including their roles as cyclooxygenase-2 inhibitors (Gadad et al., 2008).
Applications in Chemistry
In the field of chemistry, these compounds have been used in the synthesis of complex molecules. For instance, their role in the solid-phase synthesis of thiadiazole ethers and in the preparation of novel compounds through cyclocondensation reactions has been studied (Pernerstorfer et al., 2004). Additionally, they have been used in the synthesis of new chiral 1,3,4-thiadiazole-based sulfonamides with potential anti-HIV activity (Shafique et al., 2018).
Future Directions
The future directions for “2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole” and similar compounds are likely to involve further exploration of their synthesis and applications. The unique properties of fluorine-containing compounds make them valuable in the fields of pharmaceuticals, pesticides, and materials . Therefore, the development of new methodologies for accessing these compounds is an important area of research .
properties
IUPAC Name |
2-methylsulfonyl-5-(trifluoromethyl)-1,3,4-thiadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F3N2O2S2/c1-13(10,11)3-9-8-2(12-3)4(5,6)7/h1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQLPTSMJAQPVKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(S1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F3N2O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70865385 | |
Record name | 1,3,4-Thiadiazole, 2-(methylsulfonyl)-5-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70865385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 1,3,4-Thiadiazole, 2-(methylsulfonyl)-5-(trifluoromethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole | |
CAS RN |
27603-25-4 | |
Record name | 2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27603-25-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,4-Thiadiazole, 2-(methylsulfonyl)-5-(trifluoromethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027603254 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3,4-Thiadiazole, 2-(methylsulfonyl)-5-(trifluoromethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3,4-Thiadiazole, 2-(methylsulfonyl)-5-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70865385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.237.899 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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